molecular formula C4H7ClN2O2 B1498513 1-Chlorobutane-2,3-dione dioxime CAS No. 82506-99-8

1-Chlorobutane-2,3-dione dioxime

Cat. No. B1498513
CAS RN: 82506-99-8
M. Wt: 150.56 g/mol
InChI Key: ZBMQRQACJNHGNB-JOVCIAKGSA-N
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Description

“2,3-Butanedione,1-chloro-, 2,3-dioxime” is a derivative of 2,3-Butanedione, also known as Diacetyl . Diacetyl is an organic compound with the chemical formula (CH3CO)2. It is a yellow liquid with an intensely buttery flavor . The dioxime derivative would involve the addition of two oxime (R-C=N-OH) functional groups to the carbonyl groups of the diacetyl molecule .

Scientific Research Applications

Catalytic Applications

Research has shown that derivatives of 2,3-butanedione play a crucial role in catalysis, especially in oxidation reactions. For instance, a catalytic system using Mn(II) salts and pyridine-2-carboxylic acid for the epoxidation of alkenes with H2O2 demonstrated high yield and selectivity. This system benefits from the activation of H2O2 by butanedione derivatives, highlighting their importance in enhancing catalytic efficiency (Dong et al., 2012).

Magnetic Materials

Another study focused on the synthesis and magnetic properties of Dysprosium(III) single-ion magnets, utilizing derivatives of 2,3-butanedione as ligands. This research demonstrated how structural variations in ligands could significantly impact the magnetic behavior of the complexes, offering insights into designing new magnetic materials (Zhang et al., 2016).

Chemical Synthesis and Structural Analysis

The solubility of vic-dioximes, including 2,3-butanedione dioxime, in urea solutions was investigated, revealing that most vic-dioximes show increased solubility with rising urea concentration. This study has implications for analytical applications and the synthesis of complexes with specific solubility characteristics (Banks et al., 1958).

Medical Imaging

In medical imaging, derivatives of 2,3-butanedione have been utilized in the development of technetium-99m complexes for cerebral blood flow imaging. These complexes exhibit desirable properties for brain imaging, demonstrating the versatility of 2,3-butanedione derivatives in creating diagnostic agents (Narra et al., 1990).

Polymer Science

Furthermore, 1,2-diketones, including 2,3-butanedione, have been explored as photosensitizers in the formulation of dental resin composites. This research compares their efficiency with traditional photosensitizers, highlighting their potential in improving the physical properties of dental materials (Sun & Chae, 2000).

Analytical Chemistry

Additionally, 2,3-butanedione monoxime has been used for the homogeneous precipitation of Nickel (II), showcasing its application in analytical chemistry for the determination of nickel content in various samples (Guenther, 1979).

Mechanism of Action

. It is a derivative of 2,3-Butanedione, also known as diacetyl , which is a volatile compound that contributes to the flavor and aroma of certain foods and beverages .

The dioxime derivative of 2,3-Butanedione is known to form complexes with metal ions , which suggests that it might interact with metal-containing proteins or enzymes in biological systems.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-Butanedione,1-chloro-, 2,3-dioxime involves the reaction of 2,3-Butanedione with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. The oxime is then chlorinated using thionyl chloride to yield the final product, 2,3-Butanedione,1-chloro-, 2,3-dioxime.", "Starting Materials": [ "2,3-Butanedione", "Hydroxylamine hydrochloride", "Base (e.g. sodium hydroxide)", "Thionyl chloride" ], "Reaction": [ "Step 1: Dissolve 2,3-Butanedione and hydroxylamine hydrochloride in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the mixture.", "Step 2: Heat the mixture under reflux for several hours until the oxime is formed.", "Step 3: Cool the mixture and extract the oxime using a suitable solvent (e.g. diethyl ether).", "Step 4: Dry the oxime using anhydrous magnesium sulfate.", "Step 5: Dissolve the oxime in a suitable solvent (e.g. chloroform) and add thionyl chloride dropwise to the mixture.", "Step 6: Heat the mixture under reflux for several hours until the chlorinated product is formed.", "Step 7: Cool the mixture and extract the product using a suitable solvent (e.g. diethyl ether).", "Step 8: Dry the product using anhydrous magnesium sulfate and purify it using column chromatography if necessary." ] }

CAS RN

82506-99-8

Molecular Formula

C4H7ClN2O2

Molecular Weight

150.56 g/mol

IUPAC Name

(NE)-N-[(3E)-1-chloro-3-hydroxyiminobutan-2-ylidene]hydroxylamine

InChI

InChI=1S/C4H7ClN2O2/c1-3(6-8)4(2-5)7-9/h8-9H,2H2,1H3/b6-3+,7-4-

InChI Key

ZBMQRQACJNHGNB-JOVCIAKGSA-N

Isomeric SMILES

C/C(=N\O)/C(=N\O)/CCl

SMILES

CC(=NO)C(=NO)CCl

Canonical SMILES

CC(=NO)C(=NO)CCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chlorobutane-2,3-dione dioxime
Reactant of Route 2
1-Chlorobutane-2,3-dione dioxime
Reactant of Route 3
1-Chlorobutane-2,3-dione dioxime
Reactant of Route 4
1-Chlorobutane-2,3-dione dioxime
Reactant of Route 5
1-Chlorobutane-2,3-dione dioxime
Reactant of Route 6
1-Chlorobutane-2,3-dione dioxime

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